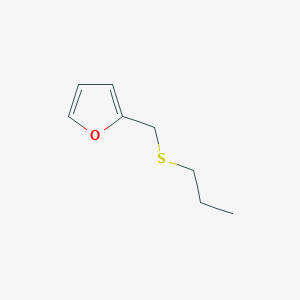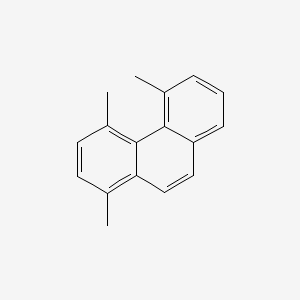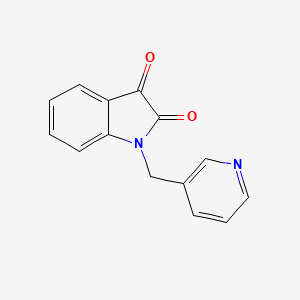
1-(pyridin-3-ylmethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione with 3-pyridinemethanol under acidic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyridinemethanol attacks the carbonyl carbon of indole-2,3-dione, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反応の分析
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridinylmethyl group, leading to the formation of various substituted indole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a biological probe for studying cellular processes. Its ability to interact with specific biological targets makes it useful for investigating the mechanisms of various biological pathways.
Medicine: Indole derivatives, including 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione, have been studied for their potential therapeutic applications. They have shown promise as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
The molecular targets and pathways involved in its mechanism of action depend on the specific biological context and the nature of the compound’s interactions with its targets.
類似化合物との比較
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione can be compared with other similar compounds, such as:
Indole-2,3-dione: This compound lacks the pyridinylmethyl group and has different chemical properties and biological activities.
3-Pyridinylmethyl derivatives: These compounds have a pyridinylmethyl group attached to different core structures, leading to variations in their chemical and biological properties.
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
1-(pyridin-3-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)16(14(13)18)9-10-4-3-7-15-8-10/h1-8H,9H2 |
InChIキー |
UIKBZQKMJSOBLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)
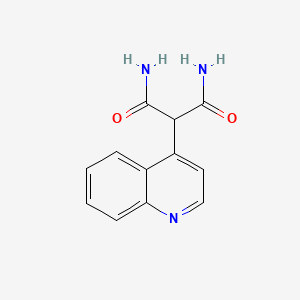
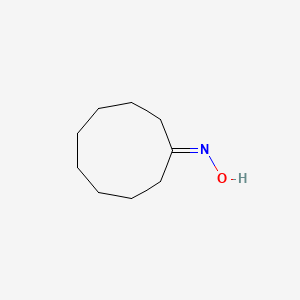
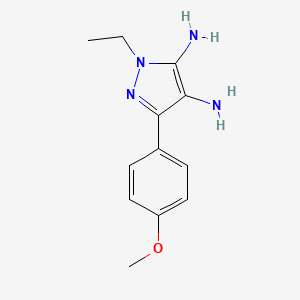
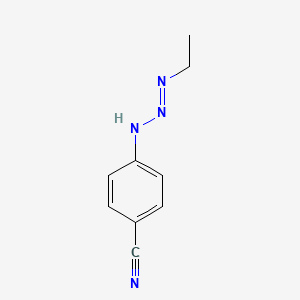
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
